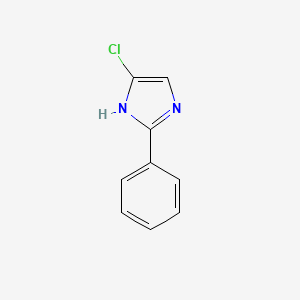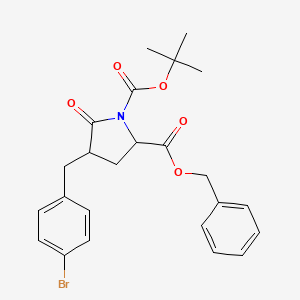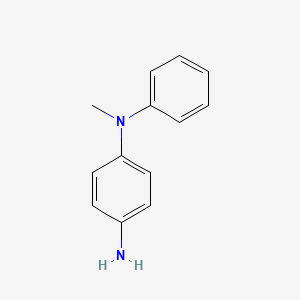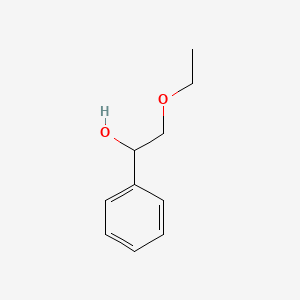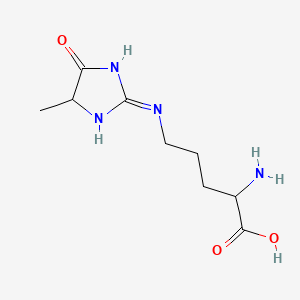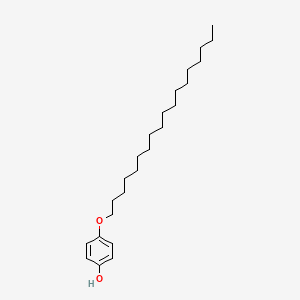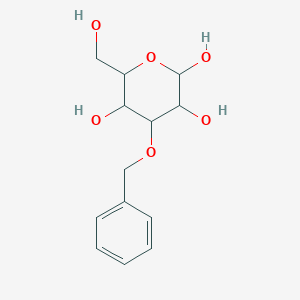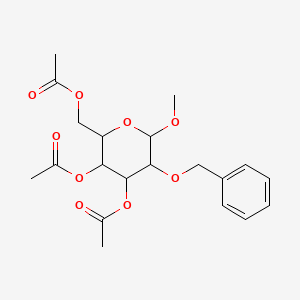
(R)-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido ®-3-(4-Boronofenil)-2-((terc-butoxicarbonil)amino)propanoico es un compuesto de interés en diversos campos de la química y la biología. Presenta un átomo de boro unido a un anillo fenilo, que a su vez está conectado a una unidad de ácido propanoico con un grupo amino protegido con terc-butoxicarbonilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido ®-3-(4-Boronofenil)-2-((terc-butoxicarbonil)amino)propanoico suele implicar varios pasos. Un enfoque común comienza con la preparación del intermedio boronofenilo, que puede lograrse mediante una reacción de acoplamiento de Suzuki. Esta reacción implica el acoplamiento de un ácido borónico o un éster boronato con un haluro de arilo en presencia de un catalizador de paladio y una base.
El siguiente paso implica la introducción de la unidad de ácido propanoico. Esto puede hacerse mediante una serie de reacciones, como la esterificación, la reducción y la hidrólisis. El grupo terc-butoxicarbonilo (Boc) se introduce para proteger el grupo amino durante la síntesis, lo que puede hacerse utilizando anhídrido Boc en presencia de una base.
Métodos de Producción Industrial
La producción industrial del ácido ®-3-(4-Boronofenil)-2-((terc-butoxicarbonil)amino)propanoico puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo para reacciones eficientes y escalables, así como técnicas avanzadas de purificación para garantizar la alta pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido ®-3-(4-Boronofenil)-2-((terc-butoxicarbonil)amino)propanoico puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El átomo de boro puede oxidarse para formar derivados de ácido borónico.
Reducción: El grupo ácido carboxílico puede reducirse a un alcohol.
Sustitución: El anillo fenilo puede sufrir reacciones de sustitución aromática electrófila.
Reactivos y Condiciones Comunes
Oxidación: Se puede utilizar peróxido de hidrógeno u otros agentes oxidantes.
Reducción: El hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) son agentes reductores comunes.
Sustitución: Se pueden utilizar reactivos electrófilos como los halógenos o los agentes nitrantes en condiciones ácidas.
Productos Principales
Oxidación: Derivados de ácido borónico.
Reducción: Derivados de alcohol.
Sustitución: Derivados de fenilo halogenados o nitrados.
Aplicaciones Científicas De Investigación
El ácido ®-3-(4-Boronofenil)-2-((terc-butoxicarbonil)amino)propanoico tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica, particularmente en la formación de moléculas complejas a través de reacciones de acoplamiento de Suzuki.
Biología: Se investiga su potencial como portador de boro en la terapia de captura de neutrones de boro (BNCT) para el tratamiento del cáncer.
Medicina: Se explora su potencial como precursor en la síntesis de compuestos farmacéuticos.
Industria: Se utiliza en el desarrollo de materiales y catalizadores avanzados.
Mecanismo De Acción
El mecanismo de acción del ácido ®-3-(4-Boronofenil)-2-((terc-butoxicarbonil)amino)propanoico depende de su aplicación. En la BNCT, el átomo de boro se dirige a las células cancerosas, donde captura neutrones y sufre reacciones nucleares que destruyen las células cancerosas. El grupo terc-butoxicarbonilo protege el grupo amino durante la síntesis y puede eliminarse en condiciones ácidas para revelar la amina activa.
Comparación Con Compuestos Similares
Compuestos Similares
Ácido ®-3-(4-Boronofenil)-2-amino propanoico: Carece de la protección terc-butoxicarbonilo.
Ácido ®-3-(4-Boronofenil)-2-((terc-butoxicarbonil)amino)butanoico: Tiene un carbono adicional en la columna vertebral.
Ácido ®-3-(4-Boronofenil)-2-((terc-butoxicarbonil)amino)acético: Tiene un carbono menos en la columna vertebral.
Unicidad
El ácido ®-3-(4-Boronofenil)-2-((terc-butoxicarbonil)amino)propanoico es único debido a su combinación de un grupo boronofenilo y un grupo amino protegido con terc-butoxicarbonilo, lo que lo hace versátil para diversas aplicaciones sintéticas y medicinales.
Propiedades
Fórmula molecular |
C14H20BNO6 |
|---|---|
Peso molecular |
309.12 g/mol |
Nombre IUPAC |
(2R)-3-(4-boronophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H20BNO6/c1-14(2,3)22-13(19)16-11(12(17)18)8-9-4-6-10(7-5-9)15(20)21/h4-7,11,20-21H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 |
Clave InChI |
SGRRXMOSJYUMBY-LLVKDONJSA-N |
SMILES isomérico |
B(C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C)(O)O |
SMILES canónico |
B(C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



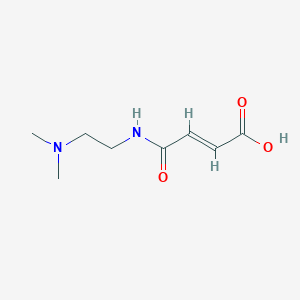
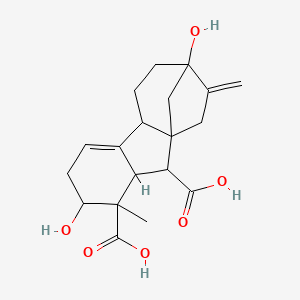
![6-(9-Chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene-4-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12290406.png)

![16,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B12290425.png)
